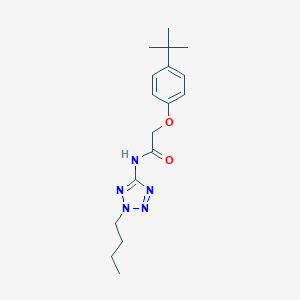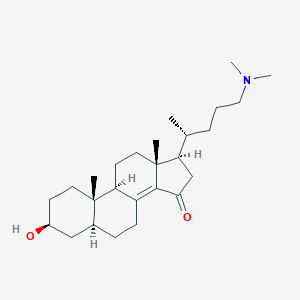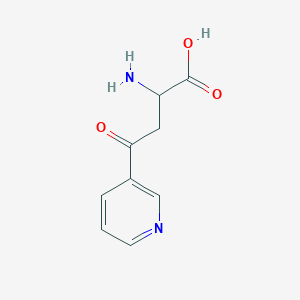![molecular formula C16H23N3O2 B237782 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as IBPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
Advantages and Limitations for Lab Experiments
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential for interacting with other drugs.
Future Directions
There are several future directions for the research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of this disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Therefore, it may be a promising candidate for the treatment of this condition. Additionally, future research could focus on the development of new N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-aminophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
Scientific Research Applications
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
properties
Product Name |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)19-10-8-18(9-11-19)15-7-5-4-6-14(15)17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
InChI Key |
ITHBKKXAKUVUBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)



![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)